tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its applications in various fields, including pharmaceutical and chemical research. The compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further protected by a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of a trifluoromethyl group to a piperazine derivative. One common method involves the reaction of piperazine with trifluoromethylating agents under controlled conditions. The tert-butyl group is introduced to protect the piperazine ring during the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The piperazine ring structure facilitates binding to target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where specific reactivity and stability are required .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGKHZHOGLVVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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